molecular formula C9H15NO B2471906 (2R,6S)-2,6-Dimethyl-4-(prop-2-yn-1-yl)morpholine CAS No. 1800579-12-7

(2R,6S)-2,6-Dimethyl-4-(prop-2-yn-1-yl)morpholine

Cat. No.: B2471906
CAS No.: 1800579-12-7
M. Wt: 153.225
InChI Key: MIZZHIJHLUWAGH-DTORHVGOSA-N
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Description

(2R,6S)-2,6-Dimethyl-4-(prop-2-yn-1-yl)morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of two methyl groups at positions 2 and 6, and a prop-2-yn-1-yl group at position 4 on the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,6-Dimethyl-4-(prop-2-yn-1-yl)morpholine typically involves the reaction of 2,6-dimethylmorpholine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the propargyl group is introduced at the 4-position of the morpholine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-Dimethyl-4-(prop-2-yn-1-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

(2R,6S)-2,6-Dimethyl-4-(prop-2-yn-1-yl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-Dimethyl-4-(prop-2-yn-1-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group may play a role in the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Lacks the prop-2-yn-1-yl group, making it less reactive in certain chemical reactions.

    2,6-Dimethylpiperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

    3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol: Contains similar functional groups but with a different core structure.

Uniqueness

(2R,6S)-2,6-Dimethyl-4-(prop-2-yn-1-yl)morpholine is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(2R,6S)-2,6-dimethyl-4-prop-2-ynylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-4-5-10-6-8(2)11-9(3)7-10/h1,8-9H,5-7H2,2-3H3/t8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZZHIJHLUWAGH-DTORHVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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